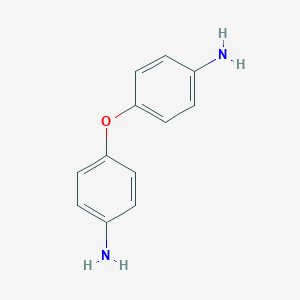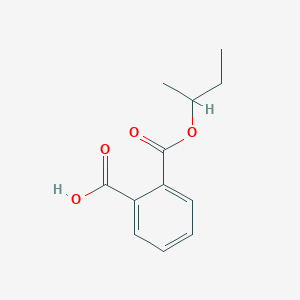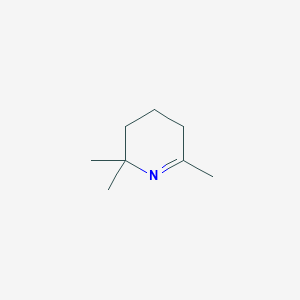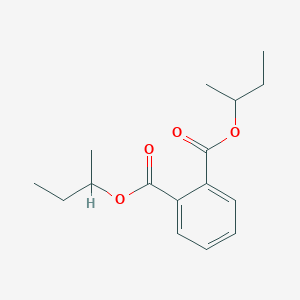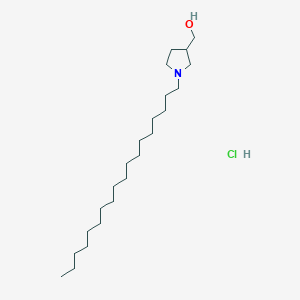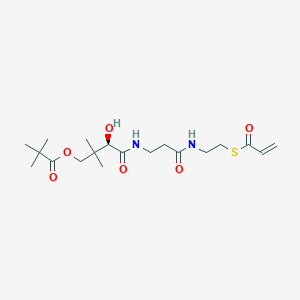![molecular formula C8H12FNO4 B047056 (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol CAS No. 121496-67-1](/img/structure/B47056.png)
(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrano-oxazol-7-ol derivative that has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and fungi.
Biochemical And Physiological Effects
Studies have shown that (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi, and it has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have antioxidant properties and may help to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol in lab experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a valuable tool for researchers studying these diseases. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol. One area of research could be the development of new drugs based on this compound for the treatment of cancer and fungal infections. Additionally, further studies could be conducted to understand the mechanism of action of this compound and its potential side effects. Finally, research could be conducted to explore the potential use of this compound in other areas, such as the treatment of inflammation and oxidative stress.
In conclusion, (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol is a synthetic compound that has significant potential in various scientific research applications. Its ability to inhibit the growth of cancer cells and fungi, as well as its anti-inflammatory and antioxidant properties, make it a valuable tool for researchers. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol has been reported in various research studies. One of the most common methods used for the synthesis of this compound is the reaction of 6-fluoro-3-(hydroxymethyl)-2-methyl-4H-pyran-4-one with 2-amino-4-methyl-5-nitro-1,3-oxazole in the presence of a catalyst. The reaction results in the formation of (3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol.
Scientific Research Applications
(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol has been used in various scientific research applications. It has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. This compound has also been used in the development of new drugs for the treatment of various diseases.
properties
CAS RN |
121496-67-1 |
|---|---|
Product Name |
(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol |
Molecular Formula |
C8H12FNO4 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(3aR,5R,6S,7R,7aR)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-7-ol |
InChI |
InChI=1S/C8H12FNO4/c1-3-10-6-7(12)5(9)4(2-11)14-8(6)13-3/h4-8,11-12H,2H2,1H3/t4-,5-,6-,7+,8+/m1/s1 |
InChI Key |
XOBKCFKVDMYWCW-YQXRAVKXSA-N |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)CO)F)O |
SMILES |
CC1=NC2C(C(C(OC2O1)CO)F)O |
Canonical SMILES |
CC1=NC2C(C(C(OC2O1)CO)F)O |
synonyms |
2-MDATFO 2-methyl-(3,6-di-O-acetyl-1,2,4-trideoxy-4-fluoroglucopyrano)-(2,1-d)-2-oxazoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



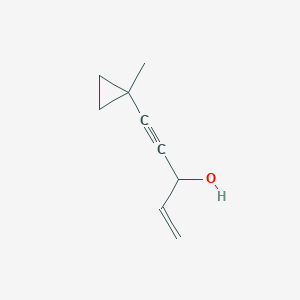
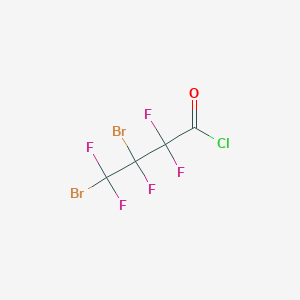
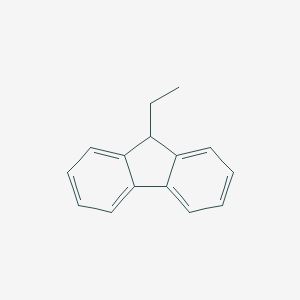
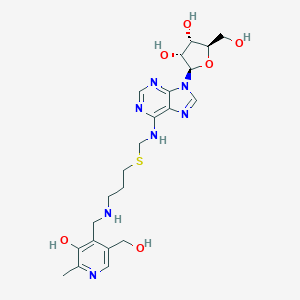
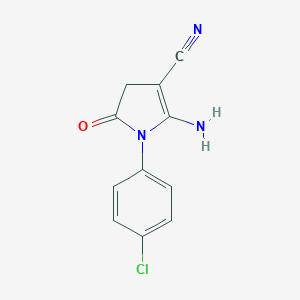
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
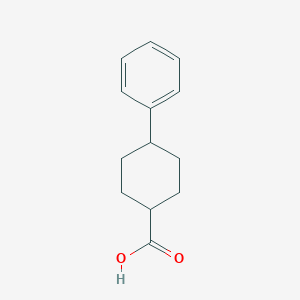
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
